5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine
Description
5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at the 5-position and a tert-butyl group at the 3-position
Properties
Molecular Formula |
C11H13BrN2 |
|---|---|
Molecular Weight |
253.14 g/mol |
IUPAC Name |
5-bromo-3-tert-butyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H13BrN2/c1-11(2,3)9-6-14-10-8(9)4-7(12)5-13-10/h4-6H,1-3H3,(H,13,14) |
InChI Key |
OXKCCLFVHBPGBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CNC2=C1C=C(C=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of a pyrrolo[2,3-b]pyridine precursor. One common method is the bromination of 3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The pyrrolo[2,3-b]pyridine core can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-amino-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Kinase Inhibitors : One of the primary applications of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine is as a precursor in the synthesis of kinase inhibitors. Kinases are crucial enzymes involved in cellular signaling pathways, and their dysregulation is often linked to cancer and other diseases. This compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, derivatives of this compound have demonstrated IC50 values as low as 7 nM against FGFR1, indicating potent inhibitory activity.
Anticancer Properties : Research indicates that compounds derived from this compound exhibit significant anticancer properties. They can induce apoptosis in cancer cell lines and inhibit their migration and invasion capabilities. This makes them valuable candidates for developing new anticancer therapies.
Antimicrobial and Anti-inflammatory Activity : Besides its anticancer potential, derivatives of this compound are also being explored for their antimicrobial and anti-inflammatory properties. These activities enhance its application scope in pharmaceutical formulations targeting infections and inflammatory diseases.
Chemical Biology
Protein-Ligand Interactions : In chemical biology, this compound is utilized to study protein-ligand interactions. Understanding these interactions is critical for drug design and development as they dictate the efficacy and specificity of therapeutic agents. The compound's ability to bind selectively to specific proteins allows researchers to elucidate mechanisms of action and optimize lead compounds for further development.
Material Science
Organic Semiconductors : The unique structural features of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors. Its electronic properties can be harnessed for creating advanced materials used in electronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Case Study 1: Inhibition of FGFRs
A study conducted on derivatives of this compound revealed that these compounds effectively inhibited FGFR signaling pathways. The research highlighted the structure-activity relationship (SAR) that allowed for the optimization of these inhibitors, leading to enhanced potency against cancer cell lines.
Case Study 2: Development of Antimicrobial Agents
Another investigation focused on the antimicrobial properties of this compound's derivatives. The study demonstrated that certain modifications to the pyrrolo structure increased efficacy against a range of bacterial strains, showcasing its potential as a new class of antibiotics.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The molecular targets and pathways involved can vary but often include kinases and other signaling proteins .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine: Similar in structure but with an iodine atom instead of a tert-butyl group.
3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine: Another related compound with different substitution patterns.
Uniqueness
5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both a bromine atom and a tert-butyl group, which can influence its reactivity and interactions with biological targets. This combination of substituents can enhance its potential as a versatile building block in synthetic chemistry and drug development.
Biological Activity
5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a pyrrolo[2,3-b]pyridine core with a bromine atom at the 5-position and a tert-butyl group at the 3-position. Its molecular formula is C₁₂H₁₃BrN₂, and it has a molecular weight of approximately 265.15 g/mol.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Inhibition of Kinases : Compounds in the pyrrolo[2,3-b]pyridine class have shown promise as inhibitors of specific kinases such as SGK-1 (serum/glucocorticoid-regulated kinase 1), which plays a role in cellular signaling pathways related to growth and survival .
- Antimicrobial Properties : Pyrrole derivatives have demonstrated antibacterial activity against various pathogens. For instance, modifications in the pyrrole structure have led to compounds with significant efficacy against Staphylococcus aureus and Mycobacterium tuberculosis .
Case Studies
- SGK-1 Inhibition : A study highlighted the use of pyrrolo[2,3-b]pyridine derivatives as SGK-1 inhibitors. These compounds exhibited selective inhibition with potential applications in treating disorders associated with abnormal SGK-1 activity .
- Antimicrobial Activity : In vitro studies showed that derivatives of pyrrole exhibited MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, indicating potent antibacterial properties compared to standard antibiotics like ciprofloxacin .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of pyrrolo[2,3-b]pyridine derivatives. Key findings include:
- Potency Against Cryptosporidium : Some derivatives have shown low EC50 values (e.g., 0.17 µM) against Cryptosporidium parvum, suggesting potential for treating cryptosporidiosis in immunocompromised patients .
- Selectivity Profiles : Modifications to the core structure can enhance selectivity for target kinases while minimizing off-target effects, which is crucial for developing safer therapeutic agents .
Data Table
The following table summarizes key biological activities and findings related to this compound and its analogs:
Q & A
Q. Optimization Tips :
- Catalyst Loading : Reducing Pd/Cu ratios minimizes side reactions.
- Solvent Choice : THF ensures solubility of intermediates.
- Temperature : Room temperature avoids decomposition of sensitive intermediates.
For tert-butyl substitution, direct alkylation or use of tert-butyl boronic acids in Suzuki-Miyaura coupling could be explored, though specific protocols require adaptation .
Basic: How is the structural integrity of this compound confirmed using spectroscopic and crystallographic methods?
Answer:
Key Techniques :
- ¹H/¹³C NMR : Distinct signals for the tert-butyl group (δ ~1.3 ppm for CH₃) and pyrrolopyridine protons (δ 8.3–12.4 ppm for aromatic/NH). For example, 5-bromo-3-(phenylethynyl) derivatives show NH resonance at δ 12.40 ppm and aromatic protons at δ 8.39–7.42 ppm .
- X-ray Crystallography : Used to resolve bond lengths/angles. For related compounds, Acta Crystallographica reports triclinic crystal systems with halogen bonding motifs .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated within 0.3 ppm accuracy) .
Q. Critical Checks :
- NH Proton Exchange : Broad singlet in DMSO-d₆ confirms NH presence.
- Coupling Constants : J = 2.1–2.3 Hz for adjacent pyrrole-pyridine protons .
Advanced: What strategies resolve contradictory activity data in structure-activity relationship (SAR) studies of pyrrolo[2,3-b]pyridine derivatives?
Answer:
Contradictions often arise from substituent electronic/steric effects. Methodological Approaches :
- Systematic Substituent Variation : Compare tert-butyl with bulkier groups (e.g., tosyl) to assess steric tolerance. For example, tosyl-protected derivatives show altered reactivity in cross-coupling .
- Biological Assay Triangulation : Combine enzymatic (e.g., CYP1B1 inhibition) and cellular assays (e.g., antitumor activity in mesothelioma models) to confirm target specificity .
- Computational Validation : Molecular docking (e.g., using AutoDock Vina) identifies binding poses inconsistent with activity data, prompting re-evaluation of substituent roles .
Case Study :
In FAK inhibitor studies, replacing tert-butyl with pyridinyl groups increased potency by 10-fold, highlighting the importance of π-π interactions in SAR .
Advanced: How can computational methods guide the design of derivatives for targeted biological activity?
Answer:
Key Workflows :
Docking Studies : Prioritize substituents (e.g., tert-butyl vs. trifluoromethyl) based on binding pocket complementarity. For CYP1B1 inhibitors, pyridine at C2 outperformed C3/C4 positions due to better hydrophobic fit .
DFT Calculations : Predict electronic effects (e.g., HOMO-LUMO gaps) to optimize charge transfer in corrosion inhibitors or photosensitizers .
MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories to rule out false positives .
Example :
For antitumor agents, docking 7H-pyrrolo[2,3-d]pyridines into FAK’s ATP-binding site revealed critical hydrogen bonds with Glu430 and Lys454, guiding methyl-to-cyano substitutions .
Advanced: What methodologies analyze substituent effects on electronic properties of pyrrolo[2,3-b]pyridine derivatives?
Answer:
Techniques :
- UV/Vis Spectroscopy : Correlate λₘₐₓ shifts with electron-donating/withdrawing groups. For 5-arylazo derivatives, methoxy groups redshift absorption by 20–30 nm due to enhanced conjugation .
- Cyclic Voltammetry : Measure redox potentials to quantify substituent impacts on HOMO energies. tert-butyl groups typically raise HOMO levels, increasing nucleophilicity .
- NMR Chemical Shift Analysis : Electron-withdrawing groups (e.g., Br) deshield adjacent protons (δ increases by 0.5–1.0 ppm) .
Q. Data Interpretation :
- Hammett Plots : Linear free-energy relationships quantify electronic contributions (σ⁺ values) for meta/para substituents .
Basic: What purification methods are recommended for this compound and its intermediates?
Answer:
Standard Protocols :
- Flash Chromatography : Use heptane/EtOAc gradients (7:3 to 8:2) for intermediates like 5-bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde (91% yield) .
- Recrystallization : Ethanol/water mixtures purify final products (e.g., 67% yield for aldehyde derivatives) .
- Celite Filtration : Remove Pd/Cu residues post cross-coupling .
Q. Advanced Options :
- HPLC-PDA : For chiral or polar derivatives, C18 columns with acetonitrile/water + 0.1% TFA achieve >99% purity .
Advanced: How to troubleshoot low yields in Suzuki-Miyaura couplings of this compound?
Answer:
Common Issues & Solutions :
- Boronic Acid Quality : Ensure dryness (store over molecular sieves) to prevent protodeboronation.
- Catalyst System : Use Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in toluene/ethanol (3:1) for aryl couplings (58% yield for dimethoxyphenyl derivatives) .
- Oxygen Sensitivity : Degas solvents with argon; sealed tubes improve reproducibility .
- Steric Hindrance : Switch to Buchwald-Hartwig conditions for bulky tert-butyl groups.
Case Example :
Replacing K₂CO₃ with Cs₂CO₃ increased yields from 58% to 75% in 5-(3,4-dimethoxyphenyl) derivatives by enhancing boronate activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
